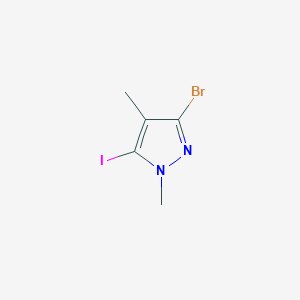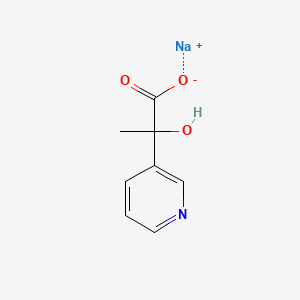
Sodium2-hydroxy-2-(pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3. It is a sodium salt derivative of 2-hydroxy-2-(pyridin-3-yl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate
Uniqueness
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the hydroxyl group and the pyridine ring allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-3-2-4-9-5-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JKFKKWYXIOPZHV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



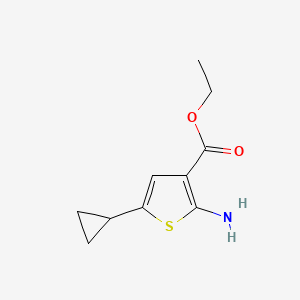
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
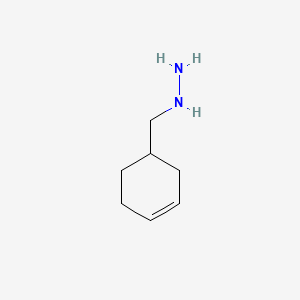
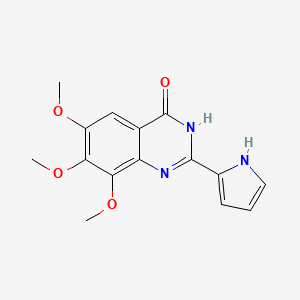
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

